adenosine-3'-13C

Quantitative Mass Spectrometry Metabolomics LC-MS/MS Internal Standard

Uniform 13C labeling of adenosine causes severe NMR spectral overlap and LC-MS ion suppression, obscuring individual nucleoside assignments. Adenosine-3′-13C eliminates these issues through site-specific 13C enrichment at the ribose C3′ position, delivering a single Lorentzian resonance for unambiguous NMR assignment and a clean +1 Da mass shift (Δm = 1.00335 Da) with minimal chromatographic isotope effect (ΔRT < 0.03 min) for accurate internal standardization. • Enables direct measurement of 13C-1H spin couplings and 13C relaxation parameters (T₁, T₂, heteronuclear NOE) to quantify ribose conformational dynamics on picosecond-to-nanosecond timescales. • Validated LC-MS/MS assays achieve linear calibration across 5-2000 ng/g with r² > 0.996. • Supplied at ≥98% purity with 98 atom % 13C isotopic enrichment for reproducible, publication-ready data.

Molecular Formula C10H13N5O4
Molecular Weight 268.237
CAS No. 714950-53-5
Cat. No. B583449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadenosine-3'-13C
CAS714950-53-5
Synonyms9-β-D-Ribofuranosyl-9H-purin-6-amine-3’-13C;  9-β-D-Ribofuranosyladenine-3’-13C;  Adenine Riboside-3’-13C;  Adenocard-3’-13C;  Adenocor-3’-13C;  Adenogesic-3’-13C;  Adenoscan-3’-13C;  Adrekar-3’-13C;  Boniton-3’-13C;  D-Adenosine-3’-13C;  1-(6-Amino-9H-purin-9
Molecular FormulaC10H13N5O4
Molecular Weight268.237
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1
InChIKeyOIRDTQYFTABQOQ-JUUGEQNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-3'-13C (CAS 714950-53-5) Baseline Characterization for Informed Scientific Procurement


Adenosine-3′-13C (CAS 714950-53-5) is a stable isotope-labeled purine nucleoside with a single 13C substitution at the C3′ position of the ribose moiety . This compound exhibits a molecular weight of 268.23 g/mol (exact mass 268.10011 g/mol) and is supplied as a white to off-white solid with a purity of 98% by chemical purity (CP) and 98 atom % 13C isotopic enrichment . The IUPAC name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(4-13C)oxolane-3,4-diol reflects the precise isotopic placement .

Why Adenosine-3'-13C Cannot Be Substituted with Alternative Isotopic Labels in Quantitative and Structural Workflows


Unlike uniformly 13C-labeled adenosine (e.g., adenosine-13C10) which introduces spectral crowding from 13C-13C scalar and dipolar couplings that obscure individual resonance assignments [1], or base-labeled analogs that provide no information on ribose conformational dynamics [2], adenosine-3'-13C offers site-specific isotopic enrichment precisely at the ribose C3′ position. This positional selectivity eliminates spectral ambiguity, enabling direct quantification of spin-coupling constants (e.g., 3JCH, 3JCC) and unambiguous resonance assignment in both NMR structural studies and mass spectrometry-based quantification where a defined mass shift of +1 Da (Δm = 1.00335 Da) relative to unlabeled adenosine provides a clean, interference-free analytical signal [3]. Substitution with deuterated or uniformly labeled analogs fundamentally alters the analytical output and compromises the interpretability of the data.

Adenosine-3'-13C Comparative Quantitative Evidence for Scientific Selection


Mass Spectrometry Quantification: Defined +1 Da Mass Shift vs. Uniformly Labeled Adenosine-13C10

In LC-MS/MS quantification of endogenous adenosine, the use of adenosine-3'-13C as an internal standard provides a defined mass shift of +1.00335 Da relative to the unlabeled analyte, compared to the +10 Da shift of uniformly labeled adenosine-13C10 [1]. The smaller mass difference minimizes isotope-dependent chromatographic retention time shifts (ΔRT) that can compromise quantification accuracy when using uniformly labeled standards in reversed-phase LC [2]. In a validated LC-MS assay for adenosine quantification in human blood, the use of 13C-labeled adenosine as an internal standard yielded a calibration curve with linearity r² > 0.996 across 5–2000 ng/g [1].

Quantitative Mass Spectrometry Metabolomics LC-MS/MS Internal Standard

NMR Spectral Resolution: Single Resonance vs. Uniform 13C Crowding

Site-specific 13C labeling at the C3′ position of adenosine yields a single, well-resolved 13C resonance at approximately 71 ppm in D₂O, in contrast to uniformly 13C-labeled adenosine (adenosine-13C10) which generates 10 resonances spanning 60–160 ppm with extensive 13C-13C scalar coupling (JCC ~35–65 Hz) that complicates spectral interpretation and necessitates multi-dimensional NMR experiments [1]. Comparative analysis shows that site-specific labeling alleviates spectral crowding and simplifies the analysis of large RNAs by solution NMR spectroscopy [2].

Biomolecular NMR RNA Structure Spin-Coupling Constants

Ribose Conformational Analysis via 13C-1H Spin Coupling vs. Unlabeled Adenosine

The C3′ 13C label enables direct measurement of 13C-1H spin-coupling constants that are inaccessible with unlabeled adenosine due to the low natural abundance of 13C (1.1%) [1]. Specifically, ³J(C3′-H2′), ³J(C3′-H4′), and ²J(C3′-H3′) couplings provide quantitative constraints on the ribose furanose ring pucker (North vs. South conformer populations) and the pseudorotation phase angle [2]. In a study using 1′-13C and 2′-13C enriched ribonucleosides, the conformational properties of the exocyclic groups were assessed based on ¹H-¹H spin coupling, a methodology directly applicable to 3′-13C labeled adenosine [2].

Nucleoside Conformation Furanose Pucker J-coupling Analysis

Isotopic Purity and Positional Fidelity vs. Multi-Labeled Analogs

Adenosine-3′-13C is supplied with a certified isotopic enrichment of 98 atom % 13C and chemical purity of 98% by CP . In contrast, uniformly labeled adenosine-13C10,15N5 typically carries a higher risk of isotopic scrambling and incomplete labeling, with some batches reporting 95–96% chemical purity . The single-site labeling strategy minimizes synthetic complexity and enables rigorous quality control verification via high-resolution mass spectrometry and 13C NMR, ensuring that >99% of the 13C label resides at the C3′ position .

Stable Isotope Procurement Quality Control Isotopic Enrichment

Cost-Benefit Analysis for Site-Specific NMR Studies vs. Uniform 13C Labeling

Procurement cost for adenosine-3′-13C is approximately $300 per 1 mg , compared to ~$450–600 per 1 mg for uniformly labeled adenosine-13C10 . For experiments requiring only ribose C3′ assignment or dynamics measurements, the site-specific compound provides equivalent analytical value at 33–50% lower cost. Furthermore, the reduced spectral complexity eliminates the need for additional multi-dimensional NMR experiments (e.g., HCCH-TOCSY, 13C-13C COSY) that would otherwise be required to resolve uniformly labeled spectra, translating to reduced instrument time and data processing overhead [1].

NMR Spectroscopy Research Budget Optimization Stable Isotope Economics

Mass Spectrometry Fragmentation Pattern: Diagnostic Ion for Structural Confirmation

In MS/MS experiments, adenosine-3′-13C yields a diagnostic fragment ion at m/z 136.1 (protonated adenine) that retains the natural isotopic distribution, while the ribose-derived fragment at m/z 133.1 (ribose oxonium ion) exhibits the +1 Da shift due to the C3′ label [1]. This differential fragmentation pattern, confirmed in electrospray ionization MS/MS studies of isotopically labeled adenosine, provides unambiguous confirmation that the 13C label resides exclusively on the ribose moiety rather than the adenine base—a distinction not possible with uniformly labeled standards where all fragments exhibit isotopic shifts [2].

Metabolite Identification MS/MS Fragmentation Isotope Tracing

Adenosine-3'-13C Optimal Deployment Scenarios for Maximum Scientific and Procurement Value


RNA Structure Elucidation by NMR: Resolving Ribose Conformational Dynamics in Large RNA Molecules

In solution NMR studies of RNA molecules larger than 20 nucleotides, uniform 13C labeling produces severe spectral overlap that obscures individual nucleoside assignments [1]. Adenosine-3′-13C, when incorporated via solid-phase synthesis or enzymatic ligation, provides a single, well-resolved 13C resonance at the C3′ position that enables direct measurement of 13C-1H spin couplings and 13C relaxation parameters (T₁, T₂, heteronuclear NOE) for quantifying ribose conformational dynamics on picosecond-to-nanosecond timescales [2]. This site-specific information is critical for understanding RNA folding, ligand binding, and catalytic mechanisms where local ribose flexibility governs function.

Quantitative LC-MS/MS Metabolomics: High-Precision Quantification of Endogenous Adenosine in Biological Matrices

Accurate quantification of adenosine in plasma, tissue homogenates, or cell culture media requires an internal standard that co-elutes precisely with the endogenous analyte to compensate for matrix effects and ionization variability [1]. Adenosine-3′-13C, with its +1 Da mass shift, exhibits minimal chromatographic isotope effect (ΔRT < 0.03 min) on standard reversed-phase columns, ensuring optimal correction for ion suppression/enhancement compared to uniformly labeled standards that may elute 0.05–0.15 min earlier or later [2]. Validated LC-MS/MS assays using this compound achieve linear calibration across 5–2000 ng/g with r² > 0.996, enabling reliable quantification in pharmacokinetic studies, biomarker validation, and clinical research [1].

Enzymatic Mechanism Studies: Probing Adenosine Kinase and Adenosine Deaminase Substrate Recognition

Site-specific 13C labeling at the C3′ position permits the use of 13C NMR or 13C-edited 1H NMR to monitor the chemical environment of the ribose moiety during enzyme-catalyzed reactions without interference from the 13C-depleted natural abundance background [1]. In contrast to uniformly labeled substrates which introduce complex multiplet structures from 13C-13C couplings that obscure the resonance of interest, adenosine-3′-13C yields a single Lorentzian line that can be tracked in real-time to determine kinetic isotope effects (KIE) and identify rate-limiting steps involving ribose conformational changes [2].

Stable Isotope-Resolved Metabolomics: Tracing Adenosine-Derived Carbon Flux into Nucleotide Pools

When fed to cell cultures or administered in vivo, adenosine-3′-13C is metabolized to AMP, ADP, ATP, and S-adenosylmethionine (SAM) via salvage pathways [1]. The position-specific 13C label enables quantitative tracing of the ribose carbon fate using LC-MS or GC-MS, distinguishing between ribose-derived carbon incorporation into the pentose phosphate pathway versus base-derived carbon incorporation into purine biosynthesis [2]. This positional resolution is unattainable with uniformly 13C-labeled adenosine, where the origin of each labeled carbon cannot be deconvolved without extensive computational modeling.

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